4-Amino-4-methyl-1lambda4-thian-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-methyl-1lambda4-thian-1-one is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-methyl-1lambda4-thian-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-methyl-1lambda4-thian-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
Scientific Research Applications
4-Amino-4-methyl-1lambda4-thian-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Amino-4-methyl-1lambda4-thian-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)-1lambda4-thian-1-one hydrochloride: This compound has a similar thiazole ring structure but with a methylamino group instead of an amino group.
4-Amino-1lambda4-thian-1-one hydrochloride: Another similar compound with a thiazole ring but lacking the methyl group.
Uniqueness
4-Amino-4-methyl-1lambda4-thian-1-one is unique due to the presence of both an amino group and a methyl group on the thiazole ring. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H13NOS |
---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
4-methyl-1-oxothian-4-amine |
InChI |
InChI=1S/C6H13NOS/c1-6(7)2-4-9(8)5-3-6/h2-5,7H2,1H3 |
InChI Key |
WUVPMWAKUNVVPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.